Methyl 5-methylhexa-3,5-dienoate
Description
Methyl 5-methylhexa-3,5-dienoate is an α,β-unsaturated ester characterized by a conjugated diene system (positions 3 and 5) and a methyl substituent at the 5-position of the hexa-dienoate backbone. Its molecular formula is C₈H₁₂O₂, with a molecular weight of 140.18 g/mol. The compound’s conjugated structure imparts unique reactivity, particularly in cycloaddition and electrophilic addition reactions, while the methyl group at position 5 may influence steric and electronic properties.
Properties
CAS No. |
91026-03-8 |
|---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
methyl 5-methylhexa-3,5-dienoate |
InChI |
InChI=1S/C8H12O2/c1-7(2)5-4-6-8(9)10-3/h4-5H,1,6H2,2-3H3 |
InChI Key |
UNFIAPUZOORWPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C=CCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Oxidative Coupling-Carbocyclization
Method Overview
A palladium-catalyzed oxidative cascade reaction between allenynes and enallenes enables stereoselective synthesis of cross-conjugated polyenes, including methyl 5-methylhexa-3,5-dienoate.
Procedure :
- Substrates : Propargyl malonate-derived allenynes (e.g., 1a ) and enallenes (e.g., 2a ).
- Catalyst : Pd(OAc)₂ (5 mol%).
- Oxidant : Benzoquinone (1.1 equiv).
- Solvent : Anhydrous CH₃CN.
- Conditions : 80°C for 24 h under inert atmosphere.
- Workup : Purification via silica gel chromatography (ethyl acetate/pentane, 5:95).
Key Reaction Steps :
- Oxidative coupling forms a Pd-π-allyl intermediate.
- Carbocyclization generates the conjugated dienoate backbone.
Hydrolysis and Alkylation of Propargyl Alcohol Derivatives
Method Overview
This two-step protocol involves hydrolysis of propargyl esters followed by alkylation to install the methyl group at C5.
Procedure :
Hydrolysis :
- Substrate : Ethyl 2,5,5-trimethylhexa-2,3-dienoate.
- Base : NaOH (1:1 EtOH/H₂O).
- Conditions : 80°C for 2 h.
- Acidification : HCl to pH 2.
- Yield : 85% (2,5,5-trimethylhexa-2,3-dienoic acid).
Methylation :
Iron-Catalyzed Sₙ2′ Grignard Reaction
Method Overview
Iron catalysts enable regioselective Sₙ2′ alkylation of propargyl derivatives to install the C5 methyl group.
Procedure :
- Substrate : Propargyl alcohol derivative.
- Catalyst : Fe(acac)₃ (10 mol%).
- Grignard Reagent : MeMgBr (2.0 equiv).
- Solvent : THF, −78°C to room temperature.
- Workup : Quench with NH₄Cl, extract with Et₂O.
- Yield : 70–75%.
Mechanistic Insight :
- Iron mediates single-electron transfer, favoring Sₙ2′ over Sₙ2 pathways.
Diels-Alder Reaction with Subsequent Rearrangement
Data Tables: Comparative Analysis of Methods
| Method | Catalyst/Reagent | Yield | Key Advantage |
|---|---|---|---|
| Pd-catalyzed coupling | Pd(OAc)₂, BQ | 81–90% | High stereoselectivity |
| Hydrolysis-alkylation | NaOH, CH₃I | 79–85% | Scalable for bulk synthesis |
| Fe-catalyzed Grignard | Fe(acac)₃ | 70–75% | Cost-effective metal catalyst |
| Diels-Alder rearrangement | MeAlCl₂, HClO₄ | 45–85% | Versatile for substituted derivatives |
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methylhexa-3,5-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The conjugated diene structure allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
Oxidation: 5-methylhexa-3,5-dienoic acid or other oxidized derivatives.
Reduction: 5-methylhexa-3,5-dienol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Methyl 5-methylhexa-3,5-dienoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-methylhexa-3,5-dienoate involves its interaction with specific molecular targets and pathways. The conjugated diene structure allows it to participate in various chemical reactions, influencing biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural Features of Selected Dienoate Esters
Key Observations :
- Substituent Position and Type: The target compound’s methyl group at C5 contrasts with analogs bearing substituents at C6 (e.g., methoxy in Methyl 6-methoxyhexa-3,5-dienoate) or aromatic groups (e.g., ). Methyl groups are less polar than methoxy, reducing solubility in polar solvents .
- Conjugation Effects: The unsubstituted Methyl (E)-hexa-3,5-dienoate exhibits greater flexibility in conjugation, while the target’s methyl group may restrict rotational freedom, altering reactivity .
Key Observations :
- The target compound’s synthesis could hypothetically involve acid-catalyzed esterification (as in ) or enolate-based reactions (as in ).
- Substituent introduction (e.g., methyl vs. methoxy) requires tailored reagents. For example, methoxy groups may necessitate protecting-group strategies, whereas methyl groups could be added via alkylation .
Physicochemical Properties
Table 3: Comparative Physicochemical Data
| Compound Name | Molecular Weight (g/mol) | Boiling Point | Polarity | Stability Notes |
|---|---|---|---|---|
| This compound | 140.18 | Not reported | Moderate | Enhanced steric hindrance |
| Methyl (E)-hexa-3,5-dienoate | 126.16 | Not reported | Low | Prone to polymerization |
| Methyl 6-methoxyhexa-3,5-dienoate | 156.18 | Not reported | High | Sensitive to hydrolysis |
Key Observations :
- Polarity: Methoxy-substituted analogs (e.g., Methyl 6-methoxyhexa-3,5-dienoate) exhibit higher polarity due to the electronegative oxygen atom, impacting chromatographic behavior .
- Stability : The target’s methyl group may improve stability against electrophilic attack compared to unsubstituted analogs .
Q & A
Q. What synthetic routes are recommended for preparing methyl 5-methylhexa-3,5-dienoate, and how can purity be optimized?
Methyl esters of conjugated dienes are typically synthesized via acid-catalyzed esterification or transesterification. For example, refluxing the corresponding carboxylic acid derivative (e.g., 5-methylhexa-3,5-dienoic acid) with methanol in the presence of catalytic sulfuric acid is a common approach . Post-synthesis, purification via silica gel column chromatography (using gradients of ethyl acetate/hexane) ensures high purity. Monitoring reaction progress with thin-layer chromatography (TLC, Rf ~0.3–0.4) and verifying purity via NMR (e.g., absence of unreacted acid or solvent peaks) is critical .
Q. What spectroscopic techniques are essential for characterizing this compound?
- 1H/13C NMR : Key signals include olefinic protons (δ 5.0–6.0 ppm, J ~10–15 Hz for conjugated dienes) and methyl ester groups (δ 3.6–3.7 ppm for OCH3).
- Mass Spectrometry (MS) : Exact mass analysis (e.g., 352.0668534 for related methyl dienoates) confirms molecular formula and fragmentation patterns .
- IR Spectroscopy : Strong C=O stretches (~1740 cm⁻¹) and C-O ester vibrations (~1250 cm⁻¹) validate the ester functionality .
Q. How can researchers address discrepancies in spectral data for this compound?
Contradictions in NMR or MS data may arise from isomerization (e.g., Z/E diastereomers) or residual solvents. Use deuterated solvents for NMR and compare experimental spectra with computational predictions (e.g., DFT-calculated chemical shifts). For unresolved conflicts, replicate synthesis under inert conditions (argon) to minimize oxidation artifacts .
Advanced Research Questions
Q. What strategies are effective for studying the compound’s stability under varying pH and temperature conditions?
Design accelerated stability studies by dissolving the compound in buffered solutions (pH 3–9) and incubating at 40–60°C. Monitor degradation via HPLC-MS to identify breakdown products (e.g., hydrolysis to dienoic acid). Activation energy (Ea) calculations using the Arrhenius equation predict shelf-life under standard storage conditions .
Q. How can computational chemistry aid in predicting reaction pathways involving this compound?
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states for diene reactivity, such as Diels-Alder cycloadditions. Compare computed thermodynamic parameters (ΔG‡, ΔH) with experimental kinetic data to validate mechanisms. Software like Gaussian or ORCA is recommended .
Q. What experimental controls are critical when investigating the compound’s biological activity?
- Negative Controls : Use structurally analogous esters (e.g., saturated methyl hexanoate) to isolate diene-specific effects.
- Solvent Controls : Account for solvent interactions (e.g., DMSO cytotoxicity) in cell-based assays.
- Isotopic Labeling : Track metabolic pathways via 13C-labeled methyl groups in mass spectrometry imaging .
Q. How should researchers manage metadata for reproducibility in studies involving this compound?
Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles:
- Document synthesis conditions (e.g., molar ratios, catalyst loadings).
- Archive raw spectral data (NMR, MS) in repositories like Zenodo with DOI links.
- Use discipline-specific metadata schemas (e.g., CHEMINF for chemical data) .
Data Contradiction and Reproducibility
Q. How to resolve conflicting reports on the compound’s diene geometry (Z vs. E)?
Contradictions may stem from photoisomerization or kinetic vs. thermodynamic control during synthesis. Employ NOESY NMR to probe spatial proximity of substituents or single-crystal X-ray diffraction for definitive stereochemical assignment. Replicate synthesis under controlled light/temperature conditions .
Q. What steps ensure reproducibility in catalytic applications of this compound?
- Standardize catalyst pre-treatment (e.g., Pd/C reduction protocols).
- Report turnover numbers (TON) and frequencies (TOF) with error margins.
- Share reaction matrices (e.g., solvent/catalyst combinations tested) in supplementary data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
